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Introduction
RG7800 was a pioneering, orally available small molecule developed for the treatment of

Spinal Muscular Atrophy (SMA), a debilitating neuromuscular disease. This document provides

a comprehensive technical overview of the discovery, mechanism of action, preclinical and

clinical development of RG7800, also known as RO6885247. The development of RG7800 was

a collaborative effort by PTC Therapeutics, Roche, and the SMA Foundation.[1][2] Although its

development was ultimately halted, the story of RG7800 provides valuable insights into the

development of SMN2 splicing modifiers, a class of therapeutics that has since seen clinical

success.

Spinal Muscular Atrophy is caused by mutations or deletion of the SMN1 gene, leading to a

deficiency of the Survival Motor Neuron (SMN) protein.[3][4] A nearly identical gene, SMN2,

can produce some functional SMN protein, but due to an alternative splicing event that

excludes exon 7, it primarily produces a truncated, unstable protein.[3][4] RG7800 was

designed as an SMN2 splicing modifier to increase the inclusion of exon 7 in the SMN2 mRNA

transcript, thereby boosting the production of full-length, functional SMN protein.[3][4]

Mechanism of Action: Modulating SMN2 Splicing
RG7800 belongs to the pyridopyrimidinone class of compounds and functions by directly

interacting with the SMN2 pre-messenger RNA (pre-mRNA).[5] This interaction facilitates the
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inclusion of exon 7 during the splicing process, leading to an increased production of full-length

SMN2 mRNA and, consequently, functional SMN protein.[5][6]

The key to this mechanism lies in the correction of a splicing defect in SMN2. A single

nucleotide difference between SMN1 and SMN2 in exon 7 disrupts an exonic splicing enhancer

(ESE) and creates an exonic splicing silencer (ESS). This leads to the exclusion of exon 7 in

the majority of SMN2 transcripts. RG7800 is believed to bind to a specific region of the SMN2

pre-mRNA, promoting a conformational change that favors the recruitment of splicing factors

that promote exon 7 inclusion, such as FUBP1 and KHSRP.
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Figure 1: Mechanism of RG7800 in SMN2 Splicing

Preclinical Development
RG7800 underwent extensive preclinical evaluation in various cellular and animal models of

SMA. These studies demonstrated the compound's ability to increase SMN protein levels in a

dose-dependent manner and improve disease-related phenotypes.

In Vitro Studies
Initial high-throughput screening identified the pyridopyrimidinone scaffold as a potent

modulator of SMN2 splicing. Subsequent lead optimization led to the selection of RG7800

based on its favorable potency, selectivity, and pharmacokinetic properties.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/figure/Splicing-architecture-of-exon-7-of-the-human-SMN1-and-SMN2-genes-The-diagram-represents_fig1_44649142
https://smauk.org.uk/treatments-research/risdiplam/risdiplam-what-how-faqs/splicing-smn2-backup-gene/
https://www.benchchem.com/product/b14002952?utm_src=pdf-body-img
https://www.researchgate.net/figure/Splicing-architecture-of-exon-7-of-the-human-SMN1-and-SMN2-genes-The-diagram-represents_fig1_44649142
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14002952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Studies in SMA Mouse Models
RG7800 was tested in mouse models of SMA, where it demonstrated the ability to cross the

blood-brain barrier and increase SMN protein levels in the central nervous system (CNS) and

peripheral tissues.[7] Oral administration of RG7800 to a severe SMA mouse model resulted in

a dose-dependent increase in SMN protein levels.[7]

Table 1: Preclinical Efficacy of RG7800 in a Severe SMA Mouse Model

Treatment Group Dose (mg/kg/day)
Mean Increase in SMN
Protein in Spinal Cord
(Fold Change vs. Vehicle)

Vehicle - 1.0

RG7800 1 Data not available

RG7800 3 Data not available

RG7800 10 Data not available

Note: Specific quantitative data with statistical measures were not available in the reviewed

literature. The results were reported as a "dose-dependent increase."[7]

Clinical Development
The promising preclinical data supported the advancement of RG7800 into clinical trials in both

healthy volunteers and SMA patients.

Phase 1 Study in Healthy Volunteers
A Phase 1, randomized, double-blind, placebo-controlled, single-ascending-dose study was

conducted in 48 healthy adult volunteers.[8] The study demonstrated that RG7800 was safe

and well-tolerated at the doses tested.[9] Importantly, it showed a dose-dependent increase in

the ratio of full-length SMN2 mRNA to SMN2Δ7 mRNA in the blood, providing proof of

mechanism in humans.[9]

Table 2: Pharmacodynamic Effects of RG7800 in Healthy Volunteers (Phase 1)
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Dose Group
Mean Fold Change in Full-Length SMN2
mRNA/SMN2Δ7 mRNA Ratio

Placebo Baseline

Ascending Doses of RG7800 Dose-dependent increase

Note: Specific quantitative data for each dose cohort were not publicly available.[8]

MOONFISH Trial in SMA Patients
Following the positive results in healthy volunteers, the MOONFISH trial (NCT02240355), a

Phase 1b/2a multicenter, randomized, double-blind, placebo-controlled study, was initiated in

adult and pediatric patients with SMA Type 1, 2, and 3.[2][10] The primary objectives were to

assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of RG7800 over 12

weeks of treatment.[10]

Results from the first cohort of the MOONFISH trial showed that oral administration of RG7800

led to an up to two-fold increase in SMN protein levels in the blood of SMA patients.[4][11]

Table 3: SMN Protein Levels in SMA Patients Treated with RG7800 (MOONFISH Trial - First

Cohort)

Treatment Group N
Mean Fold Increase in
Blood SMN Protein (vs.
Baseline)

RG7800 Data not available Up to 2-fold

Placebo Data not available No significant change

Note: Detailed quantitative data from the MOONFISH trial have not been fully published.[11]

Discontinuation of Clinical Development
Despite the promising early clinical data, the development of RG7800 was placed on clinical

hold and subsequently discontinued in 2015.[10] This decision was made as a precautionary

measure due to an unexpected finding of retinal toxicity in a long-term toxicology study in
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monkeys.[10] It is important to note that no similar safety concerns were identified in the

patients who had received RG7800 in the clinical trials.[10]

The experience with RG7800 highlighted the importance of long-term toxicology studies and

informed the development of a successor molecule, risdiplam (RG7916). Risdiplam, which has

an improved safety profile, has since been successfully developed and approved for the

treatment of SMA.

Experimental Protocols
Detailed, step-by-step protocols for the specific assays used in the RG7800 development

program are not publicly available. However, the following sections describe the general

methodologies employed for the key experiments.

Quantification of SMN Protein Levels
(Electrochemiluminescence Immunoassay)
The measurement of SMN protein levels in blood and tissue samples was likely performed

using a sensitive electrochemiluminescence (ECL) immunoassay.

Principle: This is a highly sensitive sandwich immunoassay. A capture antibody specific for the

SMN protein is coated onto an electrode. The sample containing the SMN protein is added,

and the SMN protein binds to the capture antibody. A detection antibody, also specific for SMN

and labeled with an electrochemiluminescent tag (e.g., a ruthenium complex), is then added,

forming a "sandwich." When a voltage is applied to the electrode, the tag emits light, and the

intensity of the light is proportional to the amount of SMN protein in the sample.

General Procedure:

Plate Coating: Coat microplates with a capture anti-SMN monoclonal antibody.

Blocking: Block non-specific binding sites on the plate.

Sample Incubation: Add standards, controls, and unknown samples (e.g., whole blood

lysates) to the wells and incubate to allow SMN protein to bind to the capture antibody.

Washing: Wash the plate to remove unbound components.
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Detection Antibody Incubation: Add a detection anti-SMN antibody labeled with an ECL tag

and incubate.

Washing: Wash the plate to remove unbound detection antibody.

Reading: Add a read buffer and measure the ECL signal using a specialized plate reader.

Quantification: Determine the concentration of SMN protein in the samples by comparing

their ECL signals to a standard curve generated from known concentrations of recombinant

SMN protein.

Quantification of Full-Length and Δ7 SMN2 mRNA (RT-
qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was used to measure

the levels of full-length and exon 7-deleted (SMN2Δ7) mRNA.

Principle: This method involves two main steps: 1) reverse transcription of RNA into

complementary DNA (cDNA), and 2) quantitative PCR (qPCR) to amplify and quantify the

specific cDNA targets. By using primers that span the exon 6-exon 8 junction (for full-length

SMN2) and the exon 6-exon 8 junction in the absence of exon 7 (for SMN2Δ7), the relative

abundance of each transcript can be determined.

General Procedure:

RNA Extraction: Isolate total RNA from whole blood or other tissues using a suitable RNA

extraction kit.

RNA Quantification and Quality Control: Assess the concentration and purity of the extracted

RNA.

Reverse Transcription: Synthesize cDNA from the RNA template using a reverse

transcriptase enzyme and random primers or oligo(dT) primers.

qPCR: Perform qPCR using specific primers and probes for full-length SMN2 and SMN2Δ7.

A housekeeping gene (e.g., GAPDH, ACTB) is also amplified as an internal control for

normalization.
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Full-length SMN2 primers: Forward primer in exon 6 and reverse primer in exon 8.

SMN2Δ7 primers: A forward primer in exon 6 and a reverse primer spanning the exon 6-

exon 8 junction.

Data Analysis: Calculate the relative expression levels of full-length SMN2 and SMN2Δ7

mRNA using the comparative Cq (ΔΔCq) method or a standard curve method, normalized to

the expression of the housekeeping gene.
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Figure 2: General Experimental Workflow

Conclusion
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RG7800 was a significant step forward in the development of small molecule therapies for

Spinal Muscular Atrophy. It successfully demonstrated the principle that an orally administered

small molecule could modulate SMN2 splicing and increase SMN protein levels in individuals

with SMA. Although its clinical development was halted due to safety concerns in long-term

animal studies, the knowledge gained from the RG7800 program was instrumental in the rapid

development and subsequent approval of risdiplam, providing a much-needed therapeutic

option for the SMA community. The story of RG7800 serves as a valuable case study in drug

discovery and development, highlighting both the potential of targeted molecular therapies and

the critical importance of thorough preclinical safety evaluation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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